1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
Overview
Description
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 and a molecular weight of 248.19 g/mol . This compound is known for its electron-donating properties and strong dispersive interactions, making it useful in various scientific and industrial applications .
Preparation Methods
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be synthesized from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification . This method involves the following steps:
Hydrolysis: Naphthalene-1,5-disulfonic acid is treated with a strong base, such as sodium hydroxide, to form the corresponding dihydroxynaphthalene derivative.
Acidification: The resulting product is then acidified to yield this compound.
Chemical Reactions Analysis
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid involves its electron-donating properties, which allow it to adsorb well to electron-deficient sites . This property enables it to form strong dispersive interactions and complexes with cations, making it useful in various applications.
Comparison with Similar Compounds
1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
1,5-Dihydroxynaphthalene: This compound is prepared from naphthalene-1,5-disulfonic acid and is used in the production of diazo dyes and juglone.
2,6-Naphthalenedicarboxylic acid: This compound is used in the production of polyesters and has different chemical properties compared to this compound.
This compound stands out due to its unique electron-donating properties and strong dispersive interactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-1-3-7(11(15)16)10(14)6(5)2-4-8(9)12(17)18/h1-4,13-14H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDMFCCNVDITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296403 | |
Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25543-68-4 | |
Record name | NSC109127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid influence the thermal stability of the resulting coordination polymers?
A: this compound acts as a ligand, forming coordination polymers with various metal ions. The molecule's structure, featuring both carboxylic acid and hydroxyl groups, allows for multiple coordination sites with metal ions. Research has shown that the specific metal ion significantly impacts the polymer's thermal stability [, ]. For instance, polymers formed with Zn or Th demonstrate higher thermal stability compared to those formed with metals prone to changes in ionic valency, such as Fe or Ni []. This difference arises from the nature of the coordination bonds formed. Stronger, more stable coordination bonds contribute to a higher decomposition temperature for the resulting polymer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.